Cas no 2694732-39-1 (Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate)

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- 2694732-39-1
- tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate
- EN300-33048002
- tert-Butyl 2-(3-bromo-5-iodo-4-oxopyridin-1(4H)-yl)acetate
- Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate
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- MDL: MFCD34563242
- インチ: 1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-4-7(12)10(16)8(13)5-14/h4-5H,6H2,1-3H3
- InChIKey: PPRULZYPLANPLM-UHFFFAOYSA-N
- SMILES: IC1C(C(=CN(C=1)CC(=O)OC(C)(C)C)Br)=O
計算された属性
- 精确分子量: 412.91235g/mol
- 同位素质量: 412.91235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 46.6Ų
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33048002-1.0g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
Enamine | EN300-33048002-0.05g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95.0% | 0.05g |
$202.0 | 2025-03-18 | |
Enamine | EN300-33048002-5g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95% | 5g |
$2525.0 | 2023-09-04 | |
Enamine | EN300-33048002-10.0g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 | |
Enamine | EN300-33048002-1g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95% | 1g |
$871.0 | 2023-09-04 | |
Aaron | AR02836K-250mg |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95% | 250mg |
$618.00 | 2025-02-15 | |
Aaron | AR02836K-2.5g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95% | 2.5g |
$2373.00 | 2025-02-15 | |
Enamine | EN300-33048002-0.5g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-33048002-2.5g |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
1PlusChem | 1P0282Y8-500mg |
tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate |
2694732-39-1 | 95% | 500mg |
$902.00 | 2024-05-08 |
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate 関連文献
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetateに関する追加情報
Recent Advances in the Study of Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate (CAS: 2694732-39-1)
The compound Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate (CAS: 2694732-39-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a versatile intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, structural characterization, and potential pharmacological applications.
Recent studies have highlighted the importance of this compound as a key building block in the development of novel heterocyclic compounds. The presence of both bromo and iodo substituents on the pyridine ring offers unique reactivity, enabling selective functionalization through cross-coupling reactions. Researchers have successfully utilized this compound in the synthesis of complex molecules with potential therapeutic applications, particularly in the areas of oncology and infectious diseases.
One of the most notable advancements involves the use of Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate in the development of kinase inhibitors. Preliminary in vitro studies have demonstrated its efficacy in modulating specific kinase pathways, suggesting its potential as a lead compound for further optimization. Additionally, its structural features have been exploited in the design of prodrugs, enhancing the bioavailability of active pharmaceutical ingredients.
The synthesis of this compound has also seen improvements, with recent reports detailing more efficient and scalable methods. These advancements have reduced the cost and time associated with its production, making it more accessible for large-scale applications. Furthermore, spectroscopic and crystallographic studies have provided deeper insights into its molecular conformation, aiding in the rational design of derivatives with improved properties.
In conclusion, Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate (CAS: 2694732-39-1) represents a promising scaffold in medicinal chemistry. Its unique reactivity and structural features make it a valuable tool for the development of novel therapeutics. Future research should focus on exploring its full pharmacological potential and optimizing its synthetic pathways to meet the growing demands of the pharmaceutical industry.
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